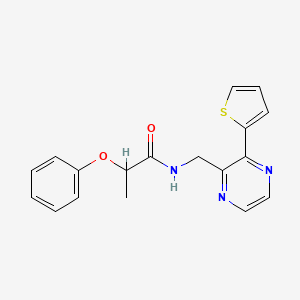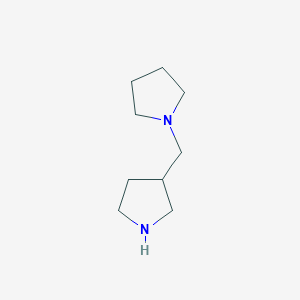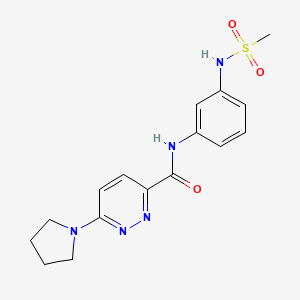![molecular formula C16H15N3OS B2811826 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide CAS No. 1020967-98-9](/img/structure/B2811826.png)
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide is a heterocyclic compound that combines a thiazole ring fused to a pyridine ring, with a benzamide moiety attached. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Wirkmechanismus
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that thiazolo[4,5-b]pyridines exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide typically involves the following steps:
-
Formation of the Thiazolo[4,5-b]pyridine Core
Starting Materials: Pyridine derivatives and thiazole precursors.
Reaction Conditions: The annulation of the thiazole ring to the pyridine core is often achieved through cyclization reactions under acidic or basic conditions, sometimes using catalysts like palladium or copper.
-
Attachment of the Benzamide Group
Starting Materials: 2-methylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones on the thiazole ring.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction can convert nitro groups to amines or reduce carbonyl groups to alcohols.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Conditions: Typically performed in polar solvents under reflux conditions.
Products: Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated its efficacy as an antimicrobial, anti-inflammatory, and anticancer agent . It is also being investigated for its role as a histamine H3 receptor antagonist, which could have implications in treating neurological disorders .
Industry
In the industrial sector, this compound could be utilized in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity and potential biological activities make it a valuable candidate for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share the core structure but may have different substituents, leading to variations in their biological activities.
Benzamide Derivatives: Compounds like N-(2-methylphenyl)-2-methylbenzamide have similar structural features but lack the thiazolo[4,5-b]pyridine moiety.
Uniqueness
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide stands out due to its fused heterocyclic structure, which imparts unique chemical and biological properties. The combination of the thiazole and pyridine rings with a benzamide group enhances its potential for diverse pharmacological activities and makes it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-9-6-4-5-7-12(9)15(20)19-16-18-14-13(21-16)10(2)8-11(3)17-14/h4-8H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARRHLUIFKOSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)

![3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811746.png)
![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2811749.png)
![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)


![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)
![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2811761.png)

![2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2811764.png)

